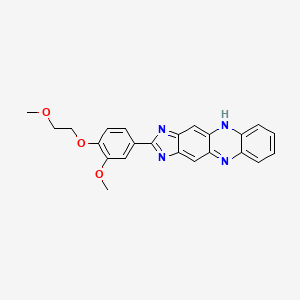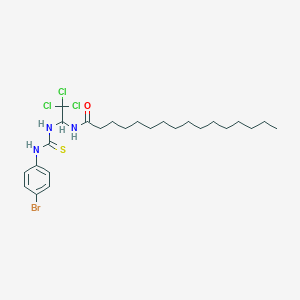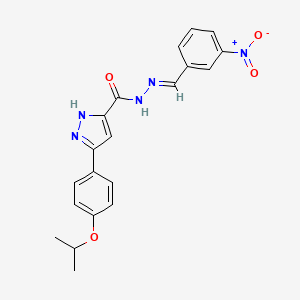![molecular formula C16H8Cl2N2OS B11985737 (2E)-2-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11985737.png)
(2E)-2-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group substituted with two chlorine atoms at the 2 and 4 positions, fused with a benzoimidazothiazolone core. Its distinct structure makes it a subject of interest in medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE typically involves the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 2,4-dichlorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with a thiazole derivative under acidic or basic conditions to form the benzoimidazothiazolone core.
Final Product Formation: The final step involves purification and crystallization to obtain the pure 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Solvent Selection: Choosing appropriate solvents to facilitate the reactions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of substituted benzylidene derivatives.
Applications De Recherche Scientifique
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Material Science: Application in the synthesis of novel materials with unique properties.
Organic Synthesis: Use as a building block in the synthesis of complex organic molecules.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with variations in the benzylidene group.
Benzoimidazothiazolone analogs: Compounds with modifications in the benzoimidazothiazolone core.
Uniqueness
2-(2,4-DICHLORO-BENZYLIDENE)-BENZO(4,5)IMIDAZO(2,1-B)THIAZOL-3-ONE is unique due to its specific substitution pattern and the combination of benzylidene and benzoimidazothiazolone moieties
Propriétés
Formule moléculaire |
C16H8Cl2N2OS |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
(2E)-2-[(2,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H8Cl2N2OS/c17-10-6-5-9(11(18)8-10)7-14-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-8H/b14-7+ |
Clé InChI |
VVFZQPPWRYCMBO-VGOFMYFVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/S3 |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11985658.png)

![N'-[(2Z,3Z)-2-(2-benzoylhydrazono)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11985662.png)

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-chlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985674.png)



![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11985705.png)

![[2-(3,4-Dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11985730.png)
![2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11985738.png)

